Capromab pendetide is classified as a radiopharmaceutical, specifically an immunoconjugate. It is a combination of a monoclonal antibody that binds to PSMA and a radioactive isotope for imaging purposes. The compound is commercially known as ProstaScint and is primarily used in conjunction with gamma cameras to visualize cancerous tissues in patients .
The synthesis of capromab pendetide involves several key steps that ensure the effective conjugation of the monoclonal antibody with the radionuclide.
Capromab pendetide consists of:
The primary chemical reactions involved in the synthesis of capromab pendetide include:
Capromab pendetide functions through a targeted imaging mechanism:
Relevant data indicate that capromab pendetide has a half-life suitable for diagnostic imaging applications, ensuring adequate time for administration and imaging without significant decay affecting results .
Capromab pendetide is primarily utilized in:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3